![molecular formula C17H18O4S B11632088 1,5-Dioxaspiro[5.5]undecane-2,4-dione, 3-(4-methylsulfanylbenzylidene)-](/img/structure/B11632088.png)
1,5-Dioxaspiro[5.5]undecane-2,4-dione, 3-(4-methylsulfanylbenzylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオン, 3-(4-メチルスルファニルベンジリデン)- は、ジオキサスピロ環とベンジリデン基がスピロ結合したユニークな構造を持つスピロ環式化合物です。
準備方法
1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオン, 3-(4-メチルスルファニルベンジリデン)- の合成は、通常、1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオンと4-メチルスルファニルベンズアルデヒドを適切な触媒の存在下で反応させることにより行われます。反応は通常、エタノール溶液中で還流温度で数時間行われます。 冷却後、生成物を濾過によって分離し、再結晶によって精製します .
化学反応の分析
1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオン, 3-(4-メチルスルファニルベンジリデン)- は、以下の様な様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にベンジリデン基で、ハロゲンやアルキル化剤などの試薬を用いて求核置換反応を起こすことができます.
科学研究への応用
1,5-ジオキサスピロ[5.5
化学: より複雑なスピロ環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: この化合物は、抗真菌剤および殺虫剤として有望であることが示されています。
医学: 研究では、特定のがん細胞株を阻害する能力により、抗腫瘍剤としての可能性が示されています。
科学的研究の応用
3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique spirocyclic structure makes it a candidate for the development of new materials with specific optical or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用機序
1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオン, 3-(4-メチルスルファニルベンジリデン)- の作用機序は、特定の分子標的との相互作用を伴います。たとえば、その抗腫瘍活性は、がん細胞におけるDNA複製プロセスを妨げる能力によるものと考えられており、細胞死につながります。 この化合物は、酸化ストレス経路に関与する酵素とも相互作用する可能性があり、抗真菌剤および殺虫剤としての特性に寄与しています .
類似化合物の比較
1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオン, 3-(4-メチルスルファニルベンジリデン)- は、以下の様な他のスピロ環式化合物と比較することができます。
- 3-(2,3,4-トリメトキシベンジリデン)-1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオン
- 3-(3,4,5-トリメトキシベンジリデン)-1,5-ジオキサスピロ[5.5]ウンデカン-2,4-ジオン
これらの化合物は、同様のスピロ環式構造を共有していますが、ベンジリデン基上の置換基が異なります。 異なる置換基の存在は、これらの化合物の生物活性と化学反応性を大きく左右する可能性があります .
類似化合物との比較
Similar Compounds
- 3-{[5-(4-PHENYL-1-PIPERAZINYL)-2-FURYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE
- 3-(2,3,4-TRIMETHOXYBENZYLIDENE)-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE
- 3-(3,4,5-TRIMETHOXYBENZYLIDENE)-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE
Uniqueness
The uniqueness of 3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C17H18O4S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
3-[(4-methylsulfanylphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H18O4S/c1-22-13-7-5-12(6-8-13)11-14-15(18)20-17(21-16(14)19)9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3 |
InChIキー |
PVBVTSBZGUUZKE-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632011.png)
![Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate](/img/structure/B11632012.png)
![Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate](/img/structure/B11632015.png)
![Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11632016.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632019.png)
![{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11632031.png)
![4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B11632036.png)
![Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632041.png)

![Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11632054.png)
![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11632064.png)



